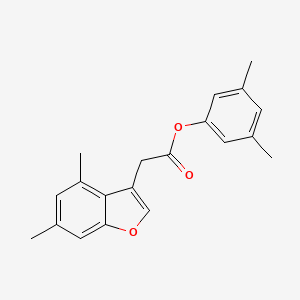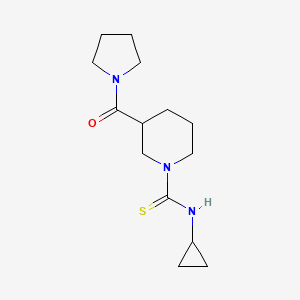![molecular formula C22H27N3O4S B4233091 N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4233091.png)
N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide
Overview
Description
N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling. By inhibiting protein kinases, N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X can disrupt the signaling pathways that promote cell growth and survival, leading to apoptosis.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X has been shown to have several biochemical and physiological effects. In cancer cells, N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X induces apoptosis by activating caspases, which are enzymes that play a crucial role in the programmed cell death pathway. N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. In addition, N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X in lab experiments is its high potency and specificity. N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X has been shown to have a high affinity for its target proteins, which allows for precise modulation of signaling pathways. However, one of the limitations of using N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X. One direction is to further investigate its potential applications in cancer research, drug discovery, and neuroscience. Another direction is to elucidate the mechanism of action of N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X, which can provide insights into its potential therapeutic targets. Additionally, future research can focus on developing new analogs of N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X with improved solubility and efficacy profiles. Overall, N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X has great potential for advancing scientific research in various fields and warrants further investigation.
Scientific Research Applications
N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X has been studied extensively for its potential applications in various fields of research, including cancer research, drug discovery, and neuroscience. In cancer research, N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In neuroscience, N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide X has been studied for its potential neuroprotective and neuroregenerative effects.
properties
IUPAC Name |
2-[2-(3,4-dimethyl-N-methylsulfonylanilino)propanoylamino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-6-13-23-22(27)19-9-7-8-10-20(19)24-21(26)17(4)25(30(5,28)29)18-12-11-15(2)16(3)14-18/h6-12,14,17H,1,13H2,2-5H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFVAVFFYAQEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1,3-thiazol-4-yl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4233018.png)
![2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4233021.png)
![2-(4-chlorophenoxy)-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4233024.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B4233031.png)
![4-[3-{4-[(methylsulfonyl)amino]phenyl}-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4233046.png)
![1-(4-hydroxy-3-methoxy-2-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4233053.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4233058.png)
![ethyl 6-({[2-(4-chlorophenyl)ethyl]amino}methyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4233065.png)

![ethyl 5-acetyl-2-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233085.png)


![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride](/img/structure/B4233117.png)
![N-{4-[5-phenyl-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4233119.png)